(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is a chemical compound characterized by its unique imidazo[4,5-b]pyridine structure. It is identified by the molecular formula and has a molecular weight of approximately 189.64 g/mol. This compound is primarily studied for its potential pharmacological applications, particularly in the field of cancer research and as a kinase inhibitor.
This compound belongs to the class of imidazo[4,5-b]pyridine derivatives, which are known for their biological activity, including anti-cancer properties. It is synthesized from various precursors through chemical reactions involving imidazo[4,5-b]pyridine frameworks. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays and pharmaceutical formulations.
The synthesis of (3H-imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride typically involves several key steps:
This method allows for the efficient formation of the desired compound while maintaining high purity levels.
The molecular structure of (3H-imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride can be represented as follows:
InChI=1S/C8H10ClN3O/c1-11-5-10-7-2-6(4-12)3-9-8(7)11/h2-3,5,12H,4H2,1H3
STMKCIRFGMBDGB-UHFFFAOYSA-N
Cn1cnc2cc(CO)cnc12
The structure features a hydroxymethyl group at the 6-position of the imidazo[4,5-b]pyridine ring system, which is crucial for its reactivity and biological activity.
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for (3H-imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride primarily relates to its role as a kinase inhibitor. It has been shown to inhibit specific kinases involved in cancer cell proliferation:
Studies have demonstrated that compounds within this class can effectively reduce tumor cell viability and induce apoptosis in cancer cells.
The physical properties of (3H-imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride include:
Chemical properties include:
These properties make it suitable for various applications in medicinal chemistry.
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride has several notable applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5